[4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine
Description
Properties
IUPAC Name |
[4-(4-hydrazinylphenyl)sulfonylphenyl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c13-15-9-1-5-11(6-2-9)19(17,18)12-7-3-10(16-14)4-8-12/h1-8,15-16H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHZKLHVZBCCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)C2=CC=C(C=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290752 | |
| Record name | 1,1'-(sulfonyldi-4,1-phenylene)dihydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14052-65-4 | |
| Record name | NSC70906 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(sulfonyldi-4,1-phenylene)dihydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
DMSO-Mediated Synthesis
The DMSO-mediated method, detailed in US3839325A , involves reacting p-chlorobenzenesulfonamide with aqueous hydrazine hydrate in dimethyl sulfoxide (DMSO). Key steps include:
Reagent Preparation :
- Dissolve p-chlorobenzenesulfonamide in DMSO.
- Add a stoichiometric excess of hydrazine hydrate (≥2 moles per mole of sulfonamide).
Reaction Conditions :
Workup :
Advantages :
- High yields (80–90%) due to DMSO’s polar aprotic nature, which stabilizes intermediates and enhances reactivity.
- Simplified purification via hot-water crystallization.
Limitations :
- DMSO poses toxicity and disposal challenges.
- Requires precise temperature control to avoid byproducts.
Aqueous Hydrazine Method
EP0919546B1 describes a solvent-free approach using excess hydrazine monohydrate as both reagent and solvent:
Reagent Ratios :
Reaction Conditions :
Workup :
Advantages :
- Eliminates organic solvents, reducing costs and environmental impact.
- High-purity product suitable for direct use in downstream reactions.
Limitations :
- Lower yields compared to DMSO-mediated synthesis.
- Prolonged reaction times (up to 50 hours).
Comparative Analysis of Synthetic Methods
The table below contrasts the two primary NAS-based methods:
Key Insights :
- The DMSO method offers superior yields but complicates solvent management.
- The aqueous method prioritizes sustainability at the expense of efficiency.
Optimization Strategies
Hydrazine Stoichiometry
Increasing hydrazine molar ratios (e.g., 10:1) in aqueous systems improves conversion rates but elevates costs.
Temperature Modulation
Gradual temperature ramping (e.g., 90°C → 121°C) minimizes side reactions in both methods.
Industrial-Scale Considerations
- Solvent Recovery : DMSO’s high boiling point (189°C) necessitates energy-intensive distillation, making the aqueous method preferable for large-scale production.
- Waste Management : Aqueous systems generate less hazardous waste, aligning with green chemistry principles.
- Safety : Hydrazine’s toxicity mandates closed-system reactors and rigorous worker protections.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of [4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities. This compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Table 1: Comparative analysis of [4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine and analogous compounds
Key Observations:
- In contrast, electron-donating groups (e.g., –OCH₃ in ) may improve solubility.
- Bioactivity: The benzenesulfonate derivative (IC₅₀ = 9.32 nM) shows potent anticancer activity against MCF-7 cells, likely due to sulfonate-enhanced cellular uptake . Nitro-substituted analogs (e.g., ) exhibit moderate activity, while antimicrobial derivatives (e.g., ) rely on triazole-thiol motifs for target interaction.
- Spectral Trends: Hydrazine protons (–NHNH₂) resonate between δ 3.1–4.2 ppm across derivatives, while sulfonyl groups induce deshielding in adjacent aromatic protons (δ 7.2–8.5) .
Mechanistic and Functional Divergence
Anticancer Activity
- 4-Hydrazinylphenyl benzenesulfonate: Exhibits nanomolar potency (IC₅₀ = 9.32 nM) against MCF-7 cells, attributed to sulfonate-mediated apoptosis induction and DNA intercalation .
- Aryl Sulfonate Derivatives (4k–4n): Compounds with –Br, –Cl, or –NO₂ substituents show variable activity, with –NO₂ derivatives (e.g., 4n) displaying enhanced cytotoxicity due to nitroreductase activation .
Biological Activity
[4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine, a compound with the chemical formula CHNOS, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 4-(4-Hydrazinylphenyl)sulfonylphenylhydrazine
- CAS Number : 14052-65-4
- Molecular Weight : 270.33 g/mol
- Structure : The compound features a hydrazine moiety linked to a sulfonyl group, which is significant for its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.
- Case Study : In vitro studies demonstrated that treatment with this compound led to a significant decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC values in the micromolar range .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Research Findings : A study reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : It can inhibit enzymes involved in cell proliferation and survival pathways.
- Interaction with DNA : Some studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | High | Moderate |
| Hydrazone Derivative | Varies | Moderate | Low |
| Sulfonamide Derivative | Varies | Low | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
